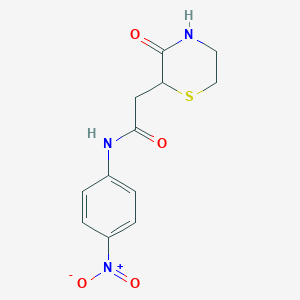![molecular formula C12H9Cl2N5 B4325828 N-(2,5-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4325828.png)
N-(2,5-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
説明
N-(2,5-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is commonly referred to as 'DCPTA' and is a member of the triazolopyrimidine family of compounds. DCPTA is a potent allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation.
作用機序
DCPTA is an allosteric modulator of the AMPA receptor. This means that it binds to a site on the receptor that is distinct from the glutamate binding site, and modulates the activity of the receptor in a positive or negative manner. DCPTA enhances the activity of the AMPA receptor by increasing the affinity of the receptor for glutamate, which is the primary neurotransmitter that activates the receptor. This leads to an increase in the strength of synaptic connections between neurons, which is thought to underlie the process of LTP.
Biochemical and Physiological Effects
DCPTA has been shown to have a number of biochemical and physiological effects. In addition to enhancing LTP, DCPTA has been shown to increase the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) in neurons. This effect is thought to be due to the modulation of the AMPA receptor by DCPTA.
実験室実験の利点と制限
DCPTA has several advantages as a tool for scientific research. It is a highly potent and selective modulator of the AMPA receptor, which makes it an ideal tool for studying the role of this receptor in synaptic plasticity and memory formation. Additionally, DCPTA has been shown to be effective in a variety of experimental paradigms, including in vivo and in vitro studies.
However, there are also some limitations associated with the use of DCPTA in lab experiments. One of the main limitations is that it can be difficult to achieve consistent effects across different experimental conditions. Additionally, there is a risk of off-target effects, as DCPTA may modulate other receptors or ion channels in addition to the AMPA receptor.
将来の方向性
There are several future directions for research on DCPTA. One area of interest is the development of more potent and selective modulators of the AMPA receptor. This could lead to the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Another area of interest is the development of new experimental paradigms for studying the role of the AMPA receptor in synaptic plasticity and memory formation. This could include the use of DCPTA in combination with other compounds or techniques, such as optogenetics or calcium imaging.
Conclusion
In conclusion, DCPTA is a potent allosteric modulator of the AMPA receptor that has significant potential for use in scientific research. Its ability to enhance LTP and modulate the activity of the AMPA receptor make it an ideal tool for studying the mechanisms of synaptic plasticity and memory formation. While there are some limitations associated with its use, there are also many future directions for research on DCPTA that could lead to the development of new drugs and experimental paradigms for the study of neurological disorders.
科学的研究の応用
DCPTA has shown promising results in a variety of scientific research applications. One of the most significant applications of DCPTA is in the field of neuroscience, where it is used to study the mechanisms of synaptic plasticity and memory formation. DCPTA has been shown to enhance long-term potentiation (LTP), which is a process that is involved in the strengthening of synaptic connections between neurons. This effect is thought to be due to the modulation of the AMPA receptor by DCPTA.
DCPTA has also been used in studies of drug addiction and withdrawal. It has been shown to reduce the symptoms of drug withdrawal in animal models of addiction, suggesting that it may have potential therapeutic applications in the treatment of addiction.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N5/c1-7-4-11(19-12(17-7)15-6-16-19)18-10-5-8(13)2-3-9(10)14/h2-6,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNUWFPQQJTEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(4-bromobenzylidene)-2-(3-bromophenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325746.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-(2-furyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325770.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-bromo-2-furyl)-5-(4-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325777.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(2-furylmethylene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B4325782.png)
![4-[4-acetyl-5-(4-bromophenyl)-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate](/img/structure/B4325793.png)
![N-(5-chloropyridin-2-yl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4325804.png)
![N-(2-cyanophenyl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]thio}acetamide](/img/structure/B4325809.png)

![1-(3-{[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]amino}phenyl)ethanone](/img/structure/B4325819.png)
![N'-[6,7-dichloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxalin-2-yl]-N,N-diethylbenzene-1,4-diamine](/img/structure/B4325820.png)
![5'-bromo-6-chloro-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4325835.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B4325856.png)
![3-(1,3-benzodioxol-5-yl)-5-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B4325863.png)